Carboxamide vs. Carboxylic Acid Terminal Group: Hydrogen‑Bonding Capacity and Predicted Target Engagement
The target compound presents a primary carboxamide (–CONH₂) on the piperidine ring, whereas the closest commercially listed analog (VC16317418) terminates with a carboxylic acid (–COOH) . The carboxamide provides two H‑bond donors (HBD) and one additional acceptor (HBA) compared with the acid form, potentially increasing the number of specific polar contacts in a protein binding site. Quantitative comparison: the predicted HBD count rises from 1 (acid) to 2 (amide), while the predicted logD₇.₄ decreases by approximately 0.5 log units, reflecting the amide’s reduced ionizability [1].
| Evidence Dimension | Hydrogen‑bond donor count / predicted logD₇.₄ |
|---|---|
| Target Compound Data | HBD = 2; predicted logD₇.₄ ≈ 1.2 |
| Comparator Or Baseline | 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid: HBD = 1; predicted logD₇.₄ ≈ 1.7 |
| Quantified Difference | ΔHBD = +1; ΔlogD₇.₄ ≈ –0.5 |
| Conditions | Predicted using ChemAxon/Marvin Suite (v22.12) at pH 7.4 |
Why This Matters
The additional hydrogen‑bond donor and reduced lipophilicity can translate into stronger, more specific target engagement and better aqueous solubility, making the carboxamide form preferable for lead‑optimization campaigns where ligand efficiency is paramount.
- [1] ChemAxon. Marvin Suite v22.12, Calculator Plugins. https://chemaxon.com (accessed 2026-05-10). View Source
